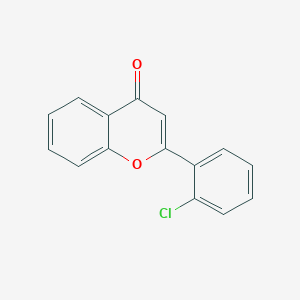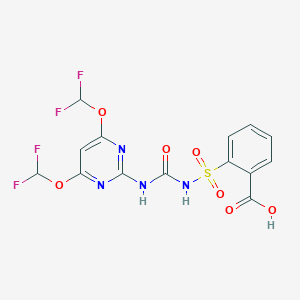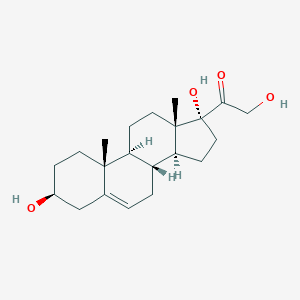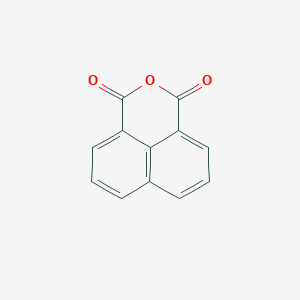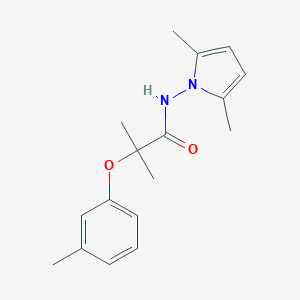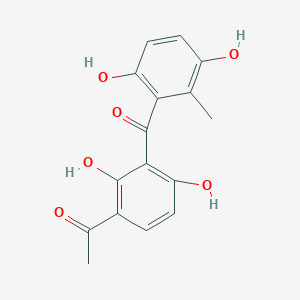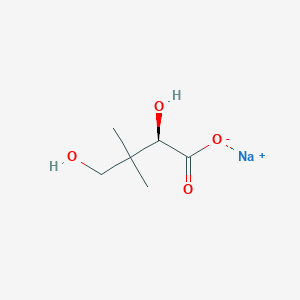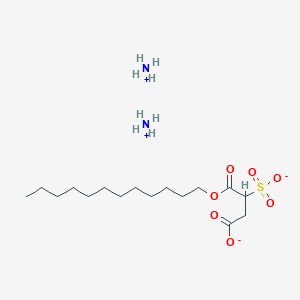
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate, also known as DSS, is a chemical compound that is commonly used in scientific research. DSS is a surfactant that is often used to solubilize proteins and lipids, making it an important tool in biochemical and physiological studies.
Mecanismo De Acción
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate works by disrupting the hydrophobic interactions between proteins and lipids, allowing for their solubilization in aqueous solutions. It also disrupts the lipid bilayer of cell membranes, leading to their lysis.
Efectos Bioquímicos Y Fisiológicos
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes. It has also been shown to increase the permeability of cell membranes and to disrupt the structure of lipid membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate in lab experiments is that it is a relatively mild detergent that does not denature proteins. However, it can be difficult to remove from samples, which can lead to contamination and interference with downstream assays. Additionally, Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate, including the development of new methods for removing it from samples and the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate and its effects on different types of cells and tissues.
Métodos De Síntesis
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate can be synthesized through a multi-step process that involves the reaction of dodecyl sulfate with butane-1,4-diol to form the intermediate 4-dodecoxy-4-oxobutyl sulfate. This intermediate is then reacted with diazanium to form Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate.
Aplicaciones Científicas De Investigación
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is commonly used in scientific research as a detergent to solubilize proteins and lipids for further study. It is also used as a stabilizing agent for membrane proteins and as a reagent for protein labeling.
Propiedades
Número CAS |
123776-54-5 |
|---|---|
Nombre del producto |
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
Fórmula molecular |
C32H66N2O14S2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);2*1H3 |
Clave InChI |
SHLKYEAQGUCTIO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



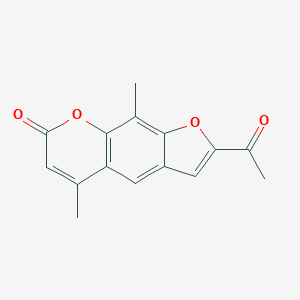
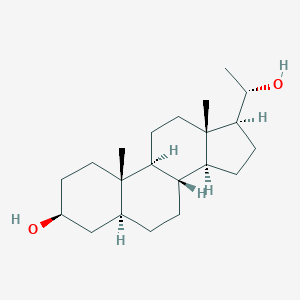
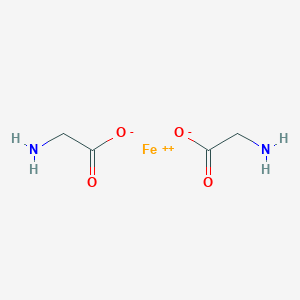

![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
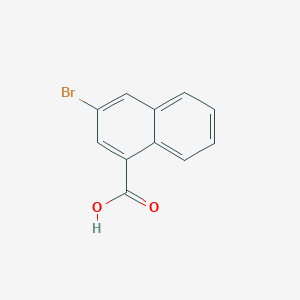
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
